N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl and chloro groups. The piperidine ring is then synthesized and attached to the pyridine ring. Finally, the cyclopropanesulfonamide group is introduced through a sulfonation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Fluopicolide: A fungicide with a similar trifluoromethyl-pyridine structure.
ML267: A potent inhibitor of bacterial phosphopantetheinyl transferase.
Uniqueness
N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopropanesulfonamide group, in particular, distinguishes it from other similar compounds and contributes to its unique reactivity and applications .
Properties
Molecular Formula |
C14H17ClF3N3O2S |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C14H17ClF3N3O2S/c15-12-6-9(14(16,17)18)7-19-13(12)21-5-1-2-10(8-21)20-24(22,23)11-3-4-11/h6-7,10-11,20H,1-5,8H2 |
InChI Key |
FXIIUMUHLSRIJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NS(=O)(=O)C3CC3 |
Origin of Product |
United States |
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